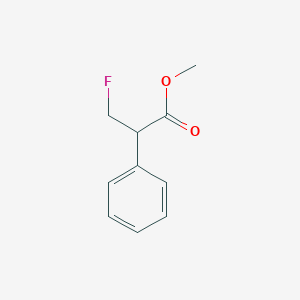

Methyl 3-fluoro-2-phenylpropanoate

Description

Significance of Fluorine in Modern Organic Chemistry

Fluorine holds a special status in the world of organic chemistry due to its distinct properties. As the most electronegative element, its introduction into an organic molecule can dramatically alter the molecule's electronic characteristics. tcichemicals.com The bond between carbon and fluorine is the strongest single bond in organic chemistry, leading to high thermal and oxidative stability in fluorinated compounds. nih.govlew.ro

Overview of Substituted Propanoate Esters in Synthetic Methodologies

Propanoate esters are a fundamental class of organic compounds characterized by a three-carbon chain attached to an ester group. They are common intermediates in various synthetic pathways. tsfx.edu.au The synthesis of esters can be achieved through several methods, most commonly via the reaction of a carboxylic acid or its derivative, like an acid chloride, with an alcohol. libretexts.org

Substituted propanoate esters, which contain additional functional groups on the propanoate backbone, are versatile building blocks in organic synthesis. The presence of substituents allows for a wide range of chemical transformations, enabling the construction of more complex molecular architectures. x-mol.comgoogle.com These esters are utilized in reactions such as aldol (B89426) condensations, Michael additions, and as precursors for a variety of other functional groups, making them valuable tools for synthetic chemists. google.com

Academic Research Context and Potential of Methyl 3-fluoro-2-phenylpropanoate

This compound is a specific example of a fluorinated propanoate ester that has appeared in academic research. Its structure, featuring a fluorine atom at the 3-position and a phenyl group at the 2-position of the methyl propanoate chain, makes it an interesting target for synthetic studies and a potential building block for more complex molecules.

Research has been conducted on the synthesis of this compound and its analogs. For instance, one study detailed an attempted synthesis of (2S,3S)-methyl-3-fluoro-2-methyl-3-phenylpropanoate, a closely related structure, and reported its nuclear magnetic resonance (NMR) spectroscopic data. nih.govrsc.org The synthesis involved the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a corresponding hydroxy ester. nih.gov Another publication mentions methyl 3-fluoro-3-phenylpropanoate in the context of direct fluorination of benzylic C-H bonds. rsc.org The study of such compounds contributes to the development of new fluorination methodologies and provides insights into the reactivity and properties of organofluorine compounds. While direct applications are not extensively documented in the public domain, its structural motifs suggest potential for use in medicinal chemistry and materials science, areas where fluorinated compounds have already made a significant impact.

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZGFHILVLGABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CF)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Fluoro 2 Phenylpropanoate

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom into a precursor molecule. These methods can be broadly categorized into nucleophilic and electrophilic strategies, depending on the nature of the fluorine source.

Nucleophilic Fluorination Strategies

In these methods, a fluoride (B91410) ion (F⁻) acts as the nucleophile, displacing a leaving group or opening a strained ring.

Substitution Reactions with Fluoride Sources (e.g., DAST-mediated fluorination)

One of the most common methods for deoxyfluorination is the use of diethylaminosulfur trifluoride (DAST). nih.gov This reagent converts hydroxyl groups into fluorine atoms, typically with an inversion of configuration, suggesting an SN2-type mechanism. nih.gov The reaction involves the activation of the alcohol by DAST, followed by the intramolecular or intermolecular delivery of a fluoride ion. nih.govnih.gov

For the synthesis of Methyl 3-fluoro-2-phenylpropanoate, the logical precursor would be Methyl 3-hydroxy-2-phenylpropanoate. The reaction involves adding DAST to a solution of the hydroxy ester in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures, such as -78 °C, followed by warming to room temperature. nih.gov While a direct synthesis of the target compound is not explicitly detailed in the searched literature, attempts to synthesize a similar compound, (2S,3S)-methyl-3-fluoro-2-methyl-3-phenylpropanoate, from its corresponding hydroxyl precursor using DAST were documented. nih.gov This highlights the applicability of the method, although success and yield can be substrate-dependent. nih.govnih.gov

Table 1: DAST-Mediated Deoxyfluorination of Hydroxy Esters

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| (2S,3S)-methyl 3-hydroxy-2-methyl-3-phenylpropanoate | DAST | DCM, -78 °C to RT | (2S,3S)-methyl-3-fluoro-2-methyl-3-phenylpropanoate | Attempted | nih.gov |

| anti-benzyl 3-hydroxy-2-methyl-3-(4-nitrophenyl)propanoate | DAST | DCM, -78 °C to RT | anti-benzyl 3-fluoro-2-methyl-3-(4-nitrophenyl)propanoate | Not specified | nih.gov |

| Cyclic α-hydroxy-β-ketoesters | DAST | CH₂Cl₂, RT, 40h | α-fluoro-β-ketoesters | High | nih.gov |

Ring-Opening Reactions of Epoxides with Fluoride Reagents

The ring-opening of epoxides with a fluoride source is a powerful method for producing β-fluoro alcohols. core.ac.uk The corresponding precursor for this compound via this route would be methyl 3-phenyloxirane-2-carboxylate (B8288729) (also known as methyl phenylglycidate).

The reaction can be performed using various fluoride reagents, such as 70% HF/pyridine (B92270) in a solvent like dichloromethane. princeton.edu The fluoride ion attacks one of the electrophilic carbons of the epoxide ring, leading to its opening. In the case of methyl 3-phenyloxirane-2-carboxylate, the attack is regioselective. The presence of the phenyl group at the C3 position makes this carbon benzylic and thus more prone to nucleophilic attack, leading to the desired 3-fluoro-2-hydroxy product, which would then need to be dehydroxylated in a subsequent step. Alternatively, attack at C2 would also be possible. A study describes the ring-opening of methyl phenylglycidate with 70% HF/pyridine to yield methyl 3-fluoro-2-hydroxy-3-phenyllactate, demonstrating the viability of this initial step. princeton.edu Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) are also commonly employed for such transformations. core.ac.uk

Table 2: Fluoride Ring-Opening of Epoxides

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Methyl phenylglycidate | 70% HF/pyridine | Dichloromethane | Methyl 3-fluoro-2-hydroxy-3-phenyllactate | 24% | princeton.edu |

| Various aryl-substituted epoxides | BF₃·OEt₂ | Dichloromethane, -78 °C | Corresponding fluorohydrins | Variable | core.ac.uk |

Fluoride Conjugate Additions to Unsaturated Systems

The Michael or conjugate addition of a fluoride nucleophile to an α,β-unsaturated carbonyl compound is another viable route. unibo.it For the synthesis of this compound, the ideal substrate is Methyl cinnamate. In this reaction, a fluoride source adds to the β-carbon of the double bond of methyl cinnamate. nih.gov

This reaction can be promoted by various fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govbeilstein-journals.org The reaction involves the nucleophilic attack of the fluoride ion on the electron-deficient double bond, generating an enolate intermediate, which is then protonated to give the final product. The reactivity of Michael acceptors like methyl cinnamates towards nucleophilic addition has been studied, confirming their suitability for such transformations. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.org This approach is an alternative to nucleophilic methods, particularly for the synthesis of α-fluoro carbonyl compounds. worktribe.com

Utilization of N-F Fluorinating Agents (e.g., NFSI, Selectfluor)

Reagents containing a nitrogen-fluorine (N-F) bond are the most common sources of electrophilic fluorine due to their stability, safety, and effectiveness. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgworktribe.com

To synthesize this compound using this strategy, one would typically start with a precursor that can be converted into a nucleophilic enolate or enol ether. For instance, the lithium enolate of methyl 2-phenylpropanoate (B8470279) could be generated using a strong base like lithium diisopropylamide (LDA) and then quenched with an electrophilic fluorinating agent like NFSI. The fluorination would occur at the α-position to the carbonyl group, yielding Methyl 2-fluoro-2-phenylpropanoate, not the target β-fluoro isomer.

To obtain the desired β-fluoro isomer, a different precursor is needed. A plausible route involves the electrophilic fluorination of a β-keto ester, such as methyl 3-oxo-3-phenylpropanoate. The enolate of this compound can be fluorinated at the C2 position using a reagent like Selectfluor. discoveroakwoodchemical.com The resulting methyl 2-fluoro-3-oxo-3-phenylpropanoate could then be subjected to reduction of the ketone and subsequent dehydroxylation to arrive at the target molecule. The direct electrophilic fluorination at the β-position of a saturated ester like methyl 2-phenylpropanoate is not a standard transformation.

Table 3: Electrophilic Fluorination with N-F Reagents

| Substrate Type | Reagent | General Product | Reference |

| Enol ethers, glycals | Selectfluor | Vicinal alkoxyfluorides | wikipedia.org |

| Electron-rich aromatics | Selectfluor | Aryl fluorides | wikipedia.org |

| β-Keto esters (e.g., ethyl 3-oxo-3-phenylpropionate) | Iodosylbenzene / HF | α-Fluoro-β-keto ester (ethyl 2-fluoro-3-oxo-3-phenylpropionate) | discoveroakwoodchemical.com |

| Silyl enol ethers | NFSI, Selectfluor | α-Fluoro ketones/esters | escholarship.org |

Direct Fluorine Gas-Mediated Processes

Direct fluorination using elemental fluorine (F2) gas represents a powerful, albeit challenging, method for the synthesis of organofluorine compounds. This approach involves the direct reaction of a substrate with a dilute stream of fluorine gas, often in an inert solvent. The high reactivity of fluorine gas necessitates careful control of reaction conditions to achieve selectivity and prevent over-fluorination or degradation of the starting material. lbl.gov

In the context of producing fluorinated esters, direct fluorination has been successfully applied to the synthesis of 2-fluoromalonate esters, demonstrating the potential of this one-step process. rsc.org For the synthesis of methyl 3-phenyl-3-fluoropyruvate, a related compound, methyl 3-phenylpyruvate is dissolved in a mixture of acetonitrile (B52724) and trichlorotrifluoroethane and reacted with fluorine at low temperatures (-10°C). prepchem.com This method highlights the feasibility of direct fluorination for introducing fluorine at the benzylic position.

While specific examples for the direct fluorination of methyl 2-phenylpropanoate to yield this compound are not extensively detailed in the provided search results, the general principles of direct fluorination suggest a potential pathway. The reaction would involve the controlled introduction of fluorine gas to a solution of methyl 2-phenylpropanoate. The benzylic C-H bond at the 3-position is the most likely site for fluorination due to the stabilizing effect of the adjacent phenyl group on a potential radical or cationic intermediate.

Key considerations for such a process would include:

Fluorine Concentration: Using a low concentration of fluorine gas, typically diluted with an inert gas like nitrogen or helium, is crucial to moderate the reaction's exothermicity and improve selectivity. lbl.gov

Temperature: Low temperatures are generally employed to control the high reactivity of fluorine and minimize side reactions. prepchem.com

Solvent: The choice of solvent is critical; it must be inert to fluorine and capable of dissolving the substrate. Fluorinated solvents or highly inert organic solvents are often used. lbl.govprepchem.com

The direct fluorination process, while offering a direct route to the desired product, requires specialized equipment and expertise due to the hazardous nature of fluorine gas. lbl.govrsc.org

Radical Fluorination Protocols

Radical fluorination offers an alternative strategy for the introduction of fluorine into organic molecules, often under milder conditions compared to direct fluorination with F2 gas. These methods typically involve the generation of a carbon-centered radical which then reacts with a fluorine radical source.

One notable example involves a C-H fluorination promoted by a pyridine N-oxyl radical. rsc.org In this system, a substrate is reacted with an electrophilic fluorine source, such as Selectfluor, in the presence of a radical initiator and a silver salt catalyst. This method has been successfully applied to the synthesis of Methyl 3-fluoro-3-phenylpropanoate from methyl 3-phenylpropanoate, achieving a high yield of 80%. rsc.org The reaction proceeds via a radical intermediate at the benzylic position, which is then trapped by a fluorine radical.

Table 1: Radical Fluorination of Phenylpropanoate Derivatives

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-phenylpropanoate | Methyl 3-fluoro-3-phenylpropanoate | 80 | rsc.org |

This approach highlights the potential for selective fluorination of C-H bonds under relatively mild conditions. The use of a radical initiator and a suitable fluorine source allows for the targeted functionalization of specific positions within a molecule.

Another strategy involves the use of unprotected amino acids to facilitate radical benzylic C-H fluorination. escholarship.org While not directly applied to this compound in the provided literature, this methodology demonstrates the broad applicability of radical fluorination. In this process, a substrate is treated with Selectfluor® and an amino acid, such as glycine, to afford the fluorinated product. For instance, (±)-ibuprofen methyl ester was fluorinated to yield methyl 2-[4-(1-fluoro-2-methylpropyl)phenyl]propanoate in 46% yield. escholarship.org This method relies on the generation of a benzylic radical which is then captured by the fluorine source.

The key to successful radical fluorination lies in the controlled generation of the desired radical intermediate and its efficient trapping by a suitable fluorine-donating species. escholarship.org

Metal-Catalyzed Fluorination Techniques

Metal-catalyzed reactions provide a powerful and often highly selective means of forming carbon-fluorine bonds. These methods can operate under milder conditions than many traditional fluorination techniques and offer access to a wide range of fluorinated compounds.

One prominent approach is the use of manganese catalysts for oxidative aliphatic C-H fluorination. nih.gov Manganese salen complexes have been identified as particularly effective for benzylic C-H fluorinations. The reaction typically employs a fluoride ion source, such as silver fluoride (AgF) in combination with triethylamine trihydrofluoride (TREAT·HF), and an oxidant like iodosobenzene (B1197198) (PhIO). This system has been successfully used for the fluorination of ibuprofen (B1674241) methyl ester, yielding the corresponding fluorinated product. nih.gov The catalytic cycle is believed to involve a high-valent manganese-fluoride species that facilitates the C-H bond activation and subsequent fluorination. nih.gov

Palladium catalysis has also emerged as a versatile tool for C-F bond formation. While traditionally challenging, recent advances have enabled Pd-catalyzed nucleophilic fluorination of aryl bromides and triflates. nih.govacsgcipr.org A significant development is the palladium-catalyzed electrophilic aromatic C-H fluorination. nih.govbeilstein-journals.org This method utilizes a reactive transition-metal-fluoride electrophile that is generated catalytically, allowing for the fluorination of arenes that are not reactive towards milder fluorinating reagents. nih.gov While these examples focus on aryl C-H fluorination, they underscore the potential of palladium catalysis in C-F bond formation. A study on the synthesis of methyl 3-fluoro-2-methyl-3-phenylpropanoate reported a 69% yield through a metal-catalyzed benzylic fluorination, indicating the applicability of this strategy to propanoate skeletons. scispace.com

Table 2: Metal-Catalyzed Fluorination of Phenylpropanoate and Related Compounds

| Catalyst System | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Mn(salen)Cl / AgF / TREAT·HF | Ibuprofen methyl ester | F-Ibuprofen methyl ester | - | nih.gov |

| Palladium Catalyst | Aryl Triflates/Bromides | Aryl Fluorides | - | nih.gov |

The development of new ligands and a deeper understanding of the catalytic cycles are continuously expanding the scope and utility of metal-catalyzed fluorination reactions, making them a cornerstone of modern organofluorine synthesis. nih.govacsgcipr.org

Precursor-Based Synthetic Routes

Derivatization of Phenylpyruvate Analogues

The synthesis of this compound can be achieved through the derivatization of phenylpyruvate analogues. A key intermediate in this approach is methyl 3-phenyl-3-fluoropyruvate.

One method for the synthesis of methyl 3-phenyl-3-fluoropyruvate involves the direct fluorination of methyl 3-phenylpyruvate. prepchem.com In this process, methyl 3-phenylpyruvate is dissolved in a mixture of acetonitrile and trichlorotrifluoroethane and reacted with fluorine gas at a low temperature of -10°C. This reaction directly introduces a fluorine atom at the benzylic position, yielding the desired fluorinated pyruvate (B1213749). prepchem.com

An alternative route to a related compound, ethyl 3-phenyl-3-fluoropyruvate, also utilizes direct fluorination. prepchem.com

Once the fluorinated pyruvate is obtained, subsequent chemical transformations would be necessary to convert it into this compound. This would likely involve the reduction of the ketone functionality at the 2-position to a methylene (B1212753) group. While the specific reduction of methyl 3-phenyl-3-fluoropyruvate to this compound is not detailed in the provided search results, standard organic reduction methods could potentially be applied.

Another approach involves the synthesis of 3-fluoro-3-phenylpyruvic acid from methyl phenylglycidate. princeton.edu The process begins with the ring-opening of methyl phenylglycidate with HF/pyridine to form methyl 3-fluoro-3-phenyllactate. This intermediate is then oxidized using Jones reagent to yield methyl 3-fluoro-3-phenylpyruvate. princeton.edu This fluorinated pyruvate could then, in principle, be reduced to the target molecule.

Table 3: Synthesis of Fluorinated Phenylpyruvate Precursors

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 3-phenylpyruvate | F2, CH3CN, CCl3F3 | Methyl 3-phenyl-3-fluoropyruvate | prepchem.com |

Modification of Unsubstituted Propanoate Skeletons

The synthesis of this compound can be achieved through the modification of an unsubstituted propanoate skeleton, such as methyl 2-phenylpropanoate. This approach involves the selective introduction of a fluorine atom onto the existing molecular framework.

A common strategy for this transformation is electrophilic fluorination. This method typically involves the generation of an enolate from the starting ester, which then reacts with an electrophilic fluorine source. For example, to synthesize ethyl 2-fluoro-2-arylpropanoates, the corresponding ethyl 2-arylpropanoate is treated with a strong base like lithium hexamethyldisilazide (LHMDS) at low temperature to form the enolate. This enolate is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI). mdpi.com

While this example illustrates fluorination at the 2-position, the principles can be adapted for fluorination at other positions depending on the substrate and reaction conditions. For the synthesis of this compound, the target is fluorination at the 3-position.

A study on the synthesis of fluorinated amino acids demonstrated the electrophilic fluorination of the dianion of methyl (R)-(-)-(N-benzoyl)-3-amino-3-phenylpropanoate to introduce fluorine at the 2-position. researchgate.net This highlights that the position of fluorination is directed by the site of enolate or dianion formation.

Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. In an attempted synthesis of (2S,3S)-methyl-3-fluoro-2-methyl-3-phenylpropanoate, the corresponding 3-hydroxy precursor was treated with DAST. nih.gov This reaction aims to replace a hydroxyl group with a fluorine atom. Although the outcome for this specific synthesis was not successful as desired, it represents a valid strategy for introducing fluorine by modifying a functional group on the propanoate skeleton. nih.gov

The modification of unsubstituted propanoate skeletons offers a direct route to the desired fluorinated product, provided that the regioselectivity of the fluorination can be controlled. The choice of base, solvent, and fluorinating agent are all critical factors in determining the outcome of the reaction.

Synthesis from Activated Carboxylic Acid Derivatives

The synthesis of this compound can also be approached through the use of activated carboxylic acid derivatives. This strategy involves converting the carboxylic acid group of a suitable precursor into a more reactive species, which can then be subjected to fluorination and subsequent esterification.

One such method involves the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid. mdpi.com In this process, the racemic acid is reacted with pivalic anhydride (B1165640) to form a mixed anhydride in situ. This activated intermediate is then enantioselectively esterified using an achiral alcohol and a chiral acyl-transfer catalyst. mdpi.com While this particular study focuses on fluorination at the α-position and chiral resolution, the principle of activating the carboxylic acid to facilitate a subsequent reaction is broadly applicable.

A more direct approach to fluorination from an activated carboxylic acid derivative is decarboxylative fluorination. A redox-neutral method for nucleophilic fluorination of N-hydroxyphthalimide (NHP) esters has been developed using an iridium photocatalyst under visible light. amazonaws.com This method allows for the conversion of a carboxylic acid, via its NHP ester, into a fluoride. The reaction is proposed to proceed through a radical-polar crossover mechanism, where the NHP ester is reduced to form a radical, which then undergoes further reduction to a carbocation that is trapped by fluoride. amazonaws.com This technique provides access to a wide range of aliphatic fluorides, including primary, secondary, and tertiary benzylic fluorides, which are often difficult to synthesize via traditional nucleophilic fluorination methods due to competing elimination reactions. amazonaws.com

To apply this to the synthesis of this compound, one could envision starting with a precursor like 3-phenylglutaric acid. Monoesterification followed by conversion of the remaining carboxylic acid to an NHP ester would provide the substrate for the photoredox-catalyzed decarboxylative fluorination. The final step would be the esterification of the resulting fluorinated carboxylic acid.

Another example of synthesis from an activated derivative involves the reaction of 2-phenylpropionic acid derivatives. A process has been described for producing pyrimidine (B1678525) compounds starting from 2-phenylpropionic acid, which involves simple processing steps with high yield and purity. google.com While the end product is different, it demonstrates the utility of starting from an activated carboxylic acid derivative.

These methods, which proceed via activated carboxylic acid intermediates, offer versatile and often milder alternatives to other fluorination protocols, particularly for substrates that are prone to side reactions under harsher conditions.

Advanced Synthetic Technologies

Modern synthetic chemistry continually seeks methodologies that are not only efficient and high-yielding but also align with the principles of green chemistry, such as minimizing waste and energy consumption. For the synthesis of this compound, advanced technologies like one-pot multistep reactions and continuous flow microfluidic synthesis offer significant advantages over traditional batch processes.

One-Pot Multistep Reaction Sequences

A plausible one-pot synthesis of this compound would start from a suitable precursor, such as Methyl 2-phenylpropanoate. The reaction sequence would involve in-situ enolate formation using a base, followed by the addition of an electrophilic fluorinating agent. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective reagent for such transformations. cas.cnrsc.org The reaction mechanism proceeds through the enol or enolate form of the ester reacting with the electrophilic fluorine source. nih.gov The choice of base and solvent is crucial for efficient enolization and subsequent fluorination. cas.cn

A representative one-pot procedure could involve the treatment of Methyl 2-phenylpropanoate with a suitable base to generate the corresponding enolate. This is then reacted with Selectfluor® in the same reaction vessel. The efficiency of this one-pot process is contingent on the careful selection of reaction conditions to ensure compatibility between the deprotonation and fluorination steps. Microwave irradiation has been shown to accelerate such electrophilic fluorination reactions significantly. cas.cnorganic-chemistry.org

Table 1: Representative Conditions for One-Pot Synthesis of α-Fluoro Carbonyl Compounds

| Entry | Substrate | Base | Fluorinating Agent | Solvent | Conditions | Yield (%) | Reference |

| 1 | 1,3-Dicarbonyl Compound | None | Selectfluor® | MeCN/H₂O | Room Temp | Good to Excellent | acs.org |

| 2 | 1,3-Dicarbonyl Compound | TBAH | Selectfluor® | CH₃OH/CH₃CN | Microwave, 10 min | High | cas.cn |

| 3 | β-Ketoester | Na₂CO₃ | Selectfluor® | Acetonitrile | Room Temp | Excellent | nih.gov |

This table presents generalized conditions for the fluorination of related 1,3-dicarbonyl compounds, which can be adapted for the synthesis of this compound.

Continuous Flow Microfluidic Synthesis

Continuous flow chemistry, particularly utilizing microfluidic reactors, has emerged as a powerful tool for organic synthesis. cam.ac.uk This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous reactions. mit.eduresearchgate.net The fluorination of organic compounds, which can be highly exothermic and use aggressive reagents, is particularly well-suited for microfluidic systems. cam.ac.uk

The synthesis of this compound in a continuous flow system would involve pumping a solution of the starting material (Methyl 2-phenylpropanoate) and a base through a microreactor where it mixes with a solution of the fluorinating agent, such as Selectfluor®. The small dimensions of the microchannels ensure rapid mixing and efficient heat dissipation, which is critical for controlling the reaction. researchgate.net The product stream emerging from the reactor could then be subjected to in-line purification, for instance, by passing it through a column containing a scavenger resin to remove unreacted reagents and by-products. cam.ac.uk This approach allows for a safe, automated, and scalable production of the target compound.

The advantages of continuous flow synthesis for this transformation include enhanced safety due to the small reaction volumes at any given time, precise temperature control which can minimize side reactions, and the potential for higher throughput and automation. mit.edu

Table 2: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Rationale |

| Reactor Type | Packed-bed or Coil Reactor | Provides high surface-to-volume ratio for efficient mixing and heat transfer. |

| Substrate | Methyl 2-phenylpropanoate | Starting material for the fluorination reaction. |

| Reagents | Base (e.g., DBU), Selectfluor® | For enolate formation and subsequent electrophilic fluorination. |

| Solvent | Acetonitrile or Dichloromethane | To dissolve reactants and facilitate the reaction. |

| Flow Rate | 0.1 - 1.0 mL/min | To control the residence time in the reactor. |

| Temperature | 25 - 100 °C | Optimized for reaction rate and selectivity. |

| Pressure | 1 - 10 bar | To maintain a single phase and prevent solvent boiling. |

This table outlines a conceptual framework for the continuous flow synthesis based on established principles for fluorination reactions in microreactors. cam.ac.ukresearchgate.net

Reaction Pathways and Mechanistic Studies

Exploration of Reaction Intermediates and Transition States

The study of reactions involving Methyl 3-fluoro-2-phenylpropanoate and related structures has identified several key transient species that dictate the course of the reaction.

Carbocation Intermediates: In nucleophilic substitution reactions following an S_N1 pathway, the formation of a carbocation intermediate is a critical step. For substrates structurally similar to this compound, particularly those with a leaving group at the benzylic position (C2), a secondary benzylic carbocation can be formed. The stability of this carbocation is enhanced by resonance with the phenyl ring. However, the stability of such intermediates can also lead to competing elimination reactions. nih.govsavemyexams.comyoutube.com The synthesis of related fluorinated compounds has been designed to destabilize potential carbocation intermediates to improve selectivity. nih.gov

Enol/Enolate Intermediates: In reactions involving electrophilic fluorination, particularly of related β-ketoesters, an enol or enolate intermediate is crucial. discoveroakwoodchemical.commdpi.com For instance, in the fluorination of ethyl 3-oxo-3-phenylpropionate (B1241230) using a hypervalent iodine compound and hydrogen fluoride (B91410), the reaction proceeds through the enol form of the ketoester. discoveroakwoodchemical.commdpi.comresearchgate.net This enol intermediate attacks the electrophilic fluorine source.

Other Intermediates: In specific catalytic cycles, other intermediates have been proposed. During the kinetic resolution of 2-fluoro-2-phenylpropanoic acid, a mixed anhydride (B1165640) (MA) is formed in situ as a key intermediate, which then reacts to form the chiral ester. mdpi.com In certain fluorination reactions mediated by hypervalent iodine compounds, iodonium (B1229267) ylides and bridged iodonium species have also been identified as intermediates. discoveroakwoodchemical.comarkat-usa.org

Transition States: Computational studies on the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid have characterized the transition state for the nucleophilic attack. These studies suggest a concerted reaction mechanism where the carbon-oxygen bond formation and deprotonation occur simultaneously. mdpi.com The relative energies of the transition states for the (R) and (S) enantiomers determine the enantioselectivity of the reaction. mdpi.com

| Intermediate Type | Precursor/Reaction Type | Key Characteristics | Source(s) |

| Benzylic Carbocation | SN1 Substitution | Planar structure; stabilized by phenyl ring resonance; can lead to racemization or elimination. | nih.govsavemyexams.comyoutube.com |

| Enol/Enolate | Electrophilic Fluorination of β-ketoesters | Nucleophilic species; attacks electrophilic fluorine reagents. | discoveroakwoodchemical.commdpi.com |

| Mixed Anhydride | Catalytic Kinetic Resolution | Formed in situ from the carboxylic acid and an anhydride, activated by a catalyst. | mdpi.com |

| Iodonium Ylide | Hypervalent Iodine-Mediated Fluorination | Formed from a β-dicarbonyl compound and a hypervalent iodine reagent. | discoveroakwoodchemical.commdpi.com |

Characterization of Nucleophilic and Electrophilic Pathways

The dual presence of a fluorine atom and a phenyl group allows for both nucleophilic and electrophilic reaction pathways, depending on the reagents employed.

Nucleophilic Pathways: Nucleophilic substitution is a common pathway for related alkyl halides. The mechanism can be either S_N1 (unimolecular) or S_N2 (bimolecular). pressbooks.publibretexts.org The structure of the substrate is a primary determinant; tertiary substrates favor S_N1 due to the stability of the resulting carbocation, while primary substrates favor S_N2 to avoid forming unstable primary carbocations. savemyexams.comlibretexts.org For secondary substrates, like the carbon at position 2 of this compound, both pathways are possible and can compete. libretexts.orgnii.ac.jp Strong nucleophiles and polar aprotic solvents favor the S_N2 mechanism, whereas weak nucleophiles and polar protic solvents favor the S_N1 pathway. libretexts.orglibretexts.org Nucleophilic fluorination using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) can proceed through either S_N1 or S_N2 pathways, depending on the specific substrate and conditions. nii.ac.jprsc.org

Electrophilic Pathways: Electrophilic fluorination is a key method for synthesizing α-fluoro-β-ketoesters, which are structurally related to derivatives of this compound. This pathway typically involves the reaction of an enolate intermediate with an electrophilic fluorine source ("F⁺"). beilstein-journals.org Common "F⁺" reagents include Selectfluor. beilstein-journals.org Another approach involves using a hypervalent iodine compound like iodosylbenzene (PhIO) in the presence of a nucleophilic fluoride source such as hydrogen fluoride (HF). discoveroakwoodchemical.commdpi.com In this case, an electrophilic intermediate, (difluoroiodo)benzene (PhIF₂), is proposed to form in situ, which then reacts with the enol form of the substrate. discoveroakwoodchemical.commdpi.com

| Pathway | Substrate Requirement | Reagent Type | Key Mechanism Feature | Source(s) |

| Nucleophilic (SN1/SN2) | Contains a good leaving group (e.g., Br, OTs) | Nucleophilic fluoride source (e.g., KF, Et₃N·3HF) | Displacement of a leaving group by a nucleophile. | nii.ac.jpthieme-connect.de |

| Electrophilic | Can form an enol or enolate (e.g., β-ketoester) | Electrophilic fluorine source (e.g., Selectfluor, PhIO/HF) | Attack of a nucleophilic enolate on an electrophilic fluorine. | discoveroakwoodchemical.combeilstein-journals.org |

Mechanisms of HF Elimination Reactions

The elimination of hydrogen fluoride (HF) is a significant reaction pathway, particularly in biological systems and under certain synthetic conditions.

Research on the enzyme α-methylacyl-CoA racemase (AMACR) has shown that it can catalyze the irreversible elimination of HF from substrates like 3-fluoro-2-methylacyl-CoA esters, which are analogous to CoA esters of 3-fluoro-2-phenylpropanoic acid. nih.gov This enzymatic reaction proceeds to form an unsaturated acyl-CoA product. nih.gov The reaction is notable because it is irreversible, unlike many other enzyme-catalyzed reactions, which makes it useful for assay development. nih.gov

Non-enzymatic elimination can also occur, often as an undesirable side reaction during nucleophilic substitution. thieme-connect.de The use of basic reagents or certain solvents can promote elimination over substitution. For example, using anhydrous tetrabutylammonium (B224687) fluoride in acetonitrile (B52724) can lead to significant amounts of alkene formation, whereas using a protic solvent can suppress this elimination pathway by reducing the basicity of the fluoride ion. thieme-connect.de In the synthesis of related compounds, elimination was observed to occur rapidly for α-bromo phenyl propanoate under certain fluorination conditions. rsc.org

Investigation of Stereochemical Control in Reaction Mechanisms (e.g., S_N1 vs. S_N2)

The stereochemical outcome of reactions at the chiral C2 center is a direct consequence of the prevailing mechanism.

S_N1 Mechanism and Racemization: The S_N1 reaction proceeds through a planar carbocation intermediate. youtube.comlibretexts.org A nucleophile can attack this intermediate from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products. libretexts.org This pathway is favored for tertiary substrates and by conditions that stabilize the carbocation, such as polar protic solvents. libretexts.org

S_N2 Mechanism and Inversion: The S_N2 reaction is a concerted, one-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (backside attack). pressbooks.pub This leads to a predictable inversion of the stereochemical configuration at the reaction center. libretexts.org This pathway is favored for unhindered methyl and primary substrates and is promoted by strong nucleophiles and polar aprotic solvents. libretexts.orglibretexts.org

For secondary substrates, the stereochemical outcome can be a mix of inversion and racemization, indicating competition between the S_N1 and S_N2 pathways. nii.ac.jp Studies on the fluorination of α-bromo phenyllactate derivatives with a combination of AgF and Et₃N·3HF showed evidence for both pathways operating simultaneously. nii.ac.jp

| Feature | SN1 Mechanism | SN2 Mechanism | Source(s) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | youtube.compressbooks.publibretexts.org |

| Mechanism | Two or more steps, via carbocation intermediate | One-step, concerted | youtube.compressbooks.publibretexts.org |

| Substrate Preference | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | pressbooks.publibretexts.org |

| Nucleophile | Weak nucleophiles are effective (e.g., H₂O, ROH) | Strong nucleophiles required (e.g., I⁻, RS⁻, CN⁻) | libretexts.orglibretexts.org |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents | libretexts.orglibretexts.org |

| Stereochemistry | Racemization at the chiral center | Inversion of configuration at the chiral center | youtube.comlibretexts.org |

Influence of Catalysis on Reaction Mechanism Elucidation

Catalysis plays a pivotal role in controlling the reaction pathways and elucidating the mechanisms for the synthesis and transformation of this compound and its analogs.

Metal Catalysis: Manganese (Mn) catalysts, such as Mn(salen)Cl, have been used for the oxidative aliphatic C-H fluorination of ibuprofen (B1674241) methyl ester, a structurally related compound. nih.gov The proposed catalytic cycle involves the generation of a high-valent manganese-oxo species which abstracts a hydrogen atom from the substrate. The resulting carbon-centered radical is then trapped by a fluoride source. nih.gov

Organocatalysis: Chiral organocatalysts are instrumental in achieving stereocontrol. In the kinetic resolution of 2-fluoro-2-phenylpropanoic acid, a chiral acyl-transfer catalyst, (+)-BTM, promotes the formation of a mixed anhydride intermediate. The catalyst then activates this intermediate to form zwitterionic species, one of which reacts selectively with an alcohol to yield the desired chiral ester. mdpi.com In asymmetric electrophilic fluorination of β-ketoesters, cinchona alkaloids and their derivatives are used as chiral promoters in conjunction with Selectfluor. beilstein-journals.org These promoters are thought to form a hydrogen-bonded complex with the substrate, guiding the approach of the fluorinating agent to one face of the enolate. beilstein-journals.org

Hypervalent Iodine Catalysis: In electrophilic fluorination, hypervalent iodine compounds can be used in catalytic amounts. The mechanism involves the oxidation of an iodoarene to a hypervalent iodine(III) species, which then reacts with a fluoride source (like HF) to form an active ArIF₂ species. This electrophilic fluorinating agent then reacts with the substrate. discoveroakwoodchemical.commdpi.com

| Catalyst Type | Example(s) | Reaction Type | Mechanistic Role | Source(s) |

| Transition Metal | Mn(salen)Cl | C-H Fluorination | Generates a high-valent metal-oxo species for H-atom abstraction. | nih.gov |

| Chiral Organocatalyst | (+)-BTM, Cinchona Alkaloids | Kinetic Resolution, Asymmetric Fluorination | Activates substrates via intermediates (mixed anhydrides) or forms chiral complexes to direct stereochemistry. | mdpi.combeilstein-journals.org |

| Hypervalent Iodine | Iodosylbenzene (PhIO), 4-Iodotoluene | Electrophilic Fluorination | Forms an active electrophilic fluorinating species (ArIF₂) in situ. | discoveroakwoodchemical.commdpi.com |

Stereochemical Control and Enantioselective Synthesis

Asymmetric Synthesis Methodologies

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, avoiding the need for resolving racemic mixtures. Key approaches include the use of chiral auxiliaries and enantioselective catalysis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

One notable example involves the use of chiral N-acyloxazolidinones, often referred to as Evans auxiliaries. In a relevant study, a parallel kinetic resolution of racemic pentafluorophenyl 2-phenylpropionate was achieved using quasi-enantiomeric oxazolidin-2-ones, resulting in excellent diastereoselectivity (>90% de). researchgate.net This methodology has been successfully applied to resolve a series of 2-aryl propionic and butanoic acids. researchgate.net

Another approach utilizes chiral sulfoxides. tandfonline.com For instance, the synthesis of (2R,3S)-Methyl-2-fluoro-3-(N-benzoylamino)-3-phenylpropanoate, a modified side chain of Taxol, has been accomplished using a chiral sulfoxide-mediated strategy. tandfonline.comacs.org Similarly, chiral Ni(II) complexes have proven effective in the asymmetric synthesis of fluorinated amino acids, demonstrating the versatility of this method for creating stereocenters in fluorinated compounds. beilstein-journals.org

The general principle of these methods is outlined in the table below:

| Chiral Auxiliary Type | General Application | Example |

| Oxazolidinones (Evans) | Asymmetric alkylation, acylation | Parallel kinetic resolution of 2-aryl propionic acids researchgate.net |

| Sulfoxides | Asymmetric additions, reductions | Synthesis of Taxol side-chain analogue tandfonline.comacs.org |

| Chiral Ni(II) complexes | Asymmetric synthesis of amino acids | Synthesis of fluorinated phenylalanine analogs beilstein-journals.org |

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Asymmetric transfer hydrogenation (ATH) is a powerful technique within this category.

ATH of α,β-unsaturated esters, such as methyl (Z)-2-fluoro-3-phenylpropenoate, can yield methyl 3-fluoro-2-phenylpropanoate. This reaction typically utilizes a chiral transition metal complex, often with ruthenium or rhodium, and a hydrogen donor like formic acid or isopropanol (B130326). researchgate.netrsc.orgresearchgate.netnih.gov The enantioselectivity of the reduction is controlled by the chiral ligand coordinated to the metal center. For example, Ru(II) complexes with chiral diamine ligands have been shown to be effective catalysts for the ATH of ketones, a related transformation. researchgate.netnih.gov

The development of catalysts for the transfer hydrogenation of esters has seen significant progress, with manganese-based systems emerging as promising alternatives to precious metal catalysts. rsc.org While the direct asymmetric transfer hydrogenation of this compound precursors is a viable strategy, the specific catalysts and conditions would need to be optimized to achieve high enantioselectivity.

Key features of enantioselective catalysis for this system include:

Catalyst: Typically a transition metal (Ru, Rh, Mn) complex with a chiral ligand. rsc.orgnih.govacs.org

Hydrogen Source: Formic acid/triethylamine (B128534) mixture or isopropanol are common. researchgate.netrsc.org

Substrate: An unsaturated precursor like methyl (Z)-2-fluoro-3-phenylpropenoate. rsc.org

Diastereoselective Synthesis of Fluoro-Phenylpropanoates

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective synthesis of fluoro-phenylpropanoates often relies on substrate control or reagent control.

In one approach, the diastereoselective addition of 2-alkoxy-2-fluoroacetate to N-(tert-butylsulfinyl)imines has been used to synthesize α-alkoxy-α-fluoro-β-amino acids. acs.org The stereochemistry of the starting sulfinylimine directs the nucleophilic addition, leading to a high degree of diastereoselectivity. The crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate has been determined, confirming the stereochemical outcome of such reactions. acs.org

Aldolase-catalyzed synthesis represents a biocatalytic approach to diastereoselective C-C bond formation. Type II pyruvate (B1213749) aldolases can utilize fluoropyruvate as a substrate to react with aldehydes, including benzaldehyde, to form fluorinated products with new stereocenters. escholarship.org While this method produces a mixture of diastereomers, it highlights the potential of enzymatic methods in constructing complex fluorinated molecules. escholarship.org

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a method for separating enantiomers from a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.

A notable method for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, the carboxylic acid precursor to the target ester, has been developed. mdpi.com This process involves the formation of a mixed anhydride (B1165640) in situ, which then reacts preferentially with a chiral acyl-transfer catalyst. The selectivity factor (s-value), which indicates the ratio of the reaction rates of the two enantiomers, can be quite high, leading to efficient separation. mdpi.com

Enzymatic kinetic resolution offers a powerful alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the resolution of racemic esters. For example, in the synthesis of esmolol, a related β-adrenergic receptor blocker, lipases were used for the kinetic resolution of a racemic chlorohydrin intermediate, demonstrating the utility of this approach for preparing enantiopure building blocks. arabjchem.org

The following table summarizes a kinetic resolution experiment for 2-fluoro-2-phenylpropanoic acid:

| Solvent | Yield of Ester (%) | Enantiomeric Excess of Ester (%) | Selectivity Factor (s) |

| Toluene | 42 | 86 | 24 |

| Dichloromethane (B109758) | 43 | 88 | 31 |

| Acetonitrile (B52724) | 40 | 85 | 22 |

| Tetrahydrofuran | 38 | 82 | 18 |

Data adapted from a study on the kinetic resolution of 2-fluoro-2-phenylpropanoic acid. mdpi.com

Stereochemical Assignment and Conformational Analysis

Determining the absolute and relative stereochemistry of the synthesized molecules is a critical step. X-ray crystallography provides unambiguous assignment of stereochemistry in the solid state. nsf.gov

In solution, NMR spectroscopy is a powerful tool. For fluorinated compounds, ¹⁹F NMR is particularly informative. The coupling constants between fluorine and adjacent protons (³J(F,H)) are dependent on the dihedral angle, which can be used to deduce the preferred conformation of the molecule. nih.gov Furthermore, heteronuclear NOE (HOESY) experiments can provide information about through-space distances between fluorine and proton nuclei, aiding in conformational analysis. nih.gov

The conformational preferences of fluorinated molecules are influenced by stereoelectronic effects, such as the gauche effect, where the fluorine atom prefers to be gauche to an electronegative substituent. nih.govbeilstein-journals.orgd-nb.info This can lead to a bias in the conformational equilibrium of the molecule. For instance, in fluorinated piperidines and pyrrolidines, the fluorine atom often shows a preference for the axial position due to favorable hyperconjugative interactions. d-nb.infobeilstein-journals.org

Methods for Enantiopurity Determination (e.g., Chiral HPLC, Chiral NMR Spectroscopy)

Once an enantiomerically enriched sample is obtained, its enantiomeric excess (ee) must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose. science.govnih.govrsc.org In this technique, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. science.govnih.gov

Chiral NMR spectroscopy offers another powerful method for determining enantiopurity. acs.orgnih.govresearchgate.netmdpi.comresearchgate.net This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This can lead to separate signals for the two enantiomers in the NMR spectrum, particularly in ¹⁹F NMR for fluorinated compounds. researchgate.netresearchgate.net The high sensitivity of the ¹⁹F nucleus makes this a particularly attractive technique. acs.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent to form a covalent diastereomeric mixture. These diastereomers have different NMR spectra, allowing for their quantification. Mosher's acid is a classic example of a CDA used for this purpose. researchgate.net

The following table lists some common chiral stationary phases used in HPLC for the separation of enantiomers:

| Chiral Stationary Phase | Type | Typical Mobile Phase |

| Chiralpak AD-H | Polysaccharide-based | Hexane/Isopropanol |

| Chiralpak OJ-H | Polysaccharide-based | Hexane/Isopropanol/TFA |

| Lux Cellulose-1 | Polysaccharide-based | Ethanol/Heptane |

This table provides examples of CSPs and is not exhaustive. mdpi.comscience.govrsc.org

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the intrinsic properties of methyl 3-fluoro-2-phenylpropanoate and its analogues. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been applied to study various aspects of substituted 3-phenylpropenoates and related compounds. For instance, DFT calculations at the B3LYP/6-31G* level have been employed to determine the optimized geometries and atomic charges of these molecules. nih.gov The Natural Population Analysis (NPA) method is often used to calculate atomic charges from the wave function, providing insights into the charge distribution within the molecule. nih.gov

In the context of reaction mechanisms, DFT has been used to determine the transition state structures and energies. For example, in the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid, DFT calculations at the B3LYP/6-31G//B3LYP/6-31G level were crucial in identifying the transition state for the formation of the optically active (S)-ester. mdpi.com These calculations helped to elucidate the concerted reaction mechanism involving the nucleophilic attack of an alcohol and deprotonation. mdpi.com The selectivity and extent of halogen displacement in fragmentation reactions have also been correlated with the electrophilicity of the radical cation and the neutral radical, as determined by DFT calculations. metabolomics.se

The following table summarizes some of the key parameters obtained from DFT calculations for related compounds:

| Compound/System | DFT Functional/Basis Set | Calculated Property | Finding | Reference |

| Substituted 3-phenylpropenoates | B3LYP/6-31G | Atomic Charges (NPA) | Provided insights into charge distribution. | nih.gov |

| Racemic 2-fluoro-2-phenylpropanoic acid kinetic resolution | B3LYP/6-31G//B3LYP/6-31G | Transition state structure and energy | Elucidated a concerted reaction mechanism. | mdpi.com |

| Halogenated Ethyl Substituted 3-Phenylpropenoates | B3LYP/6-31G | Electrophilicity of radical cation | Correlated with the selectivity of halogen displacement. | metabolomics.se |

| 3-fluoro-2-oxoacids | Not Specified | Carbon acidity | Computed from proton exchange reactions. | escholarship.org |

Ab Initio Methods for Molecular Modeling

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide another powerful tool for molecular modeling. While specific ab initio studies on this compound are not extensively detailed in the provided context, the principles of these methods are well-established for studying similar organic molecules. researchgate.net

Ab initio Hartree-Fock (HF) and Kohn-Sham (KS) orbitals are often compared to understand bonding characteristics. researchgate.net These methods can be used to calculate atomic charges, bond indices, and valences. researchgate.net It has been observed that KS orbitals sometimes predict a slightly higher degree of covalency compared to HF orbitals. researchgate.net For studying reaction mechanisms, ab initio molecular orbital calculations can suggest the existence of conformational inversions, for example, after a Brook rearrangement in related systems. rsc.org This can explain the loss of stereochemical integrity observed in certain reactions. rsc.org

Computational Elucidation of Reaction Mechanisms

Computational methods are pivotal in mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states.

Transition State Geometries and Energetics

The determination of transition state geometries and their corresponding energies is a key application of computational chemistry in understanding reaction kinetics and selectivity. For the kinetic resolution of racemic 2-fluoro-2-phenylpropanoic acid, DFT calculations successfully located the transition state structure. mdpi.com The calculations revealed that the transition states for the (S) and (R) enantiomers have very similar structures to those derived from the non-fluorinated analogue, 2-phenylpropanoic acid. mdpi.com This similarity supports the idea that the fluorine atom at the α-position behaves analogously to a hydrogen atom during the chiral recognition process in the asymmetric esterification. mdpi.com

In other reactions, such as the diastereoselective addition of fluoroacetate (B1212596) to N-tert-butylsulfinyl imines, the stereochemical outcome suggested the involvement of an open transition state rather than a closed one. acs.org

Reaction Pathway Mapping

Computational chemistry allows for the mapping of entire reaction pathways, providing a step-by-step understanding of how reactants are converted into products. In the kinetic resolution of 2-fluoro-2-phenylpropanoic acid, a plausible reaction pathway was proposed based on computational and experimental data. mdpi.com This pathway involves the in situ formation of a mixed anhydride (B1165640) as a key intermediate. mdpi.com

Similarly, for the synthesis of various fluorinated compounds, reaction schemes have been proposed and computationally investigated. For example, the synthesis of anti-3-fluoro-2-methyl-3-(4-nitrophenyl)propanoyl-CoA involves several steps, and the potential for side reactions, such as elimination, can be understood through the thermodynamic stability of the products. rsc.orgrsc.org

Electronic Structure Analysis

Analysis of the electronic structure provides fundamental insights into the chemical behavior of a molecule. Methods like Natural Population Analysis (NPA) are used to calculate atomic charges, which can help in understanding the reactivity of different sites within the molecule. nih.gov For instance, in substituted 3-phenylpropenoates, the charge on the atoms involved in fragmentation processes was calculated to support a proposed mechanism involving intramolecular radical elimination. metabolomics.se The electrophilicity of radical cations, a key factor in these reactions, is directly related to the electronic structure and can be quantified through computational analysis. metabolomics.se

Therefore, it is not possible to provide a detailed, data-driven article on these specific aspects for this compound as per the requested outline. Generating such content would require original research and would be speculative in nature, thus failing to meet the standards of scientific accuracy.

Application As a Key Intermediate in Organic Synthesis

Precursor for Fluoro-Amino Acid Analogues and Derivatives

The synthesis of fluorinated amino acids is a significant area of research due to their potential to modulate the biological activity and conformational properties of peptides and proteins. Methyl 3-fluoro-2-phenylpropanoate is a key precursor for generating analogues of phenylalanine. For instance, it is a starting point for the synthesis of threo- and erythro-3-fluorophenylalanine. acs.org The introduction of fluorine can significantly alter the properties of the resulting amino acids, which are then used in various biochemical and medicinal chemistry studies. acs.orgresearchgate.net

The process often involves the transformation of the ester group and the carbon backbone to introduce the necessary amine functionality. For example, methods have been developed for the stereoselective synthesis of β-amino acid enantiomers, which are important chiral building blocks for pharmaceuticals. mdpi.com Lipase-catalyzed hydrolysis is one such method that can achieve kinetic resolution of racemic β-amino esters, providing access to enantiomerically pure fluorinated amino acids. mdpi.com The resulting fluoro-amino acid derivatives have been investigated as components of peptides and other bioactive molecules. ethz.chjku.at

Building Block for Complex Fluorinated Carbocycles and Heterocycles (e.g., β-Lactams, Pyrazolones)

The reactivity of this compound makes it a suitable building block for the synthesis of various fluorinated carbocyclic and heterocyclic structures. These ring systems are prevalent in many pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products. beilstein-journals.org

One notable application is in the synthesis of fluorinated β-lactams, which are core structures in a major class of antibiotics. The synthetic strategies often involve the cyclization of appropriately substituted open-chain precursors derived from this compound.

Furthermore, this compound can be utilized in the construction of other heterocyclic systems like pyrazolones. researchgate.net The synthesis of fluorinated heterocycles can proceed through the condensation of fluorinated 1,3-dicarbonyl systems, which can be derived from precursors like this compound, with various nucleophiles. researchgate.netdur.ac.uk The development of efficient routes to these fluorinated heterocycles is an active area of research, with applications extending to medicinal chemistry and materials science. beilstein-journals.orgarkat-usa.org

Intermediate in Enzymatic Reaction Mechanism Studies (e.g., AMACR Substrates)

This compound and its derivatives are valuable tools for investigating the mechanisms of enzymatic reactions. A significant example is its use in studying α-methylacyl-CoA racemase (AMACR), an enzyme implicated in certain cancers and metabolic disorders. nih.govgenecards.org

Derivatives of this compound, specifically 3-fluoro-2-methylacyl-CoA substrates, are used to probe the activity of AMACR. nih.gov The enzyme catalyzes an elimination reaction, removing hydrogen fluoride (B91410) (HF) from these substrates to form an unsaturated product. nih.gov This irreversible reaction provides a convenient method for assaying enzyme activity and for screening potential inhibitors, which is crucial for drug development efforts targeting AMACR. nih.gov The conversion of the fluorinated substrate to the product can be monitored by techniques like ¹H NMR spectroscopy, allowing for the characterization of enzyme kinetics and inhibitor potency. nih.gov

Synthesis of Radiolabeled Analogues for Positron Emission Tomography (PET) Tracer Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. nih.govresearchgate.net The development of novel PET tracers, which are molecules labeled with a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), is essential for imaging and understanding various biological processes and diseases. nih.govacs.org

This compound serves as a precursor for the synthesis of ¹⁸F-labeled analogues for PET tracer development. nih.gov The non-radioactive fluorine atom can be replaced with ¹⁸F in the final steps of a synthesis to produce the desired radiotracer. These tracers are often designed to target specific enzymes or receptors in the body. For example, fluorinated amino acid analogues derived from this precursor can be developed as PET tracers for imaging tumors, which often exhibit increased amino acid transport. nih.govnih.gov The synthesis of these radiolabeled compounds requires specialized techniques to handle the short half-life of the radioisotope and to ensure high radiochemical purity for clinical applications. researchgate.net

Development of Novel Fluorinated Synthons and Reagents for Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound and its derivatives can be considered valuable fluorinated synthons. They provide a pre-installed fluorine atom, which can be carried through a synthetic sequence to generate a variety of more complex fluorinated molecules. scripps.edu

The reactivity of the ester group and the α- and β-positions of the propanoate chain allows for a range of chemical transformations. These transformations can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile building block. Researchers are continuously exploring new ways to utilize such fluorinated synthons to access novel chemical space and to develop new reagents for organic synthesis. The strategic incorporation of fluorine can lead to compounds with unique chemical and physical properties, which is of great interest in materials science and medicinal chemistry. dur.ac.ukscripps.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.